2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a dichlorophenoxy group, a dimethylpyrimidinyl group, and a methoxyindolyl group
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Intermediate Formation: The 2-(2,4-dichlorophenoxy)acetic acid is then converted into its corresponding acyl chloride using thionyl chloride.
Coupling Reaction: The acyl chloride is then reacted with 4,6-dimethylpyrimidin-2-amine to form an intermediate amide.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an anti-cancer agent.
Industry: It can be used in the development of new materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide can be compared with other similar compounds:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a simpler structure.
4,6-Dimethylpyrimidin-2-amine: A precursor in the synthesis of various pharmaceuticals.
2-(5-Methoxy-1H-indol-3-yl)ethylamine:
Properties
Molecular Formula |
C26H26Cl2N6O3 |
---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C26H26Cl2N6O3/c1-15-10-16(2)32-26(31-15)34-25(33-24(35)14-37-23-7-4-18(27)11-21(23)28)29-9-8-17-13-30-22-6-5-19(36-3)12-20(17)22/h4-7,10-13,30H,8-9,14H2,1-3H3,(H2,29,31,32,33,34,35) |
InChI Key |
DJQWQJLPJMXGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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